azanium;2,4-di(undecyl)benzenesulfonate
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Overview
Description
Azanium;2,4-di(undecyl)benzenesulfonate is a chemical compound with the molecular formula C28H53NO3S. It is a derivative of benzenesulfonic acid, where two undecyl groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;2,4-di(undecyl)benzenesulfonate typically involves the sulfonation of 2,4-di(undecyl)benzene. The reaction is carried out by treating 2,4-di(undecyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonia to form the azanium salt. The reaction conditions usually require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 2,4-di(undecyl)benzene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with ammonia in a separate reactor. The product is purified through various separation techniques such as distillation or crystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Azanium;2,4-di(undecyl)benzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Azanium;2,4-di(undecyl)benzenesulfonate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of azanium;2,4-di(undecyl)benzenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets such as cell membranes. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell lysis. The molecular pathways involved include the disruption of lipid bilayers and the formation of micelles.
Comparison with Similar Compounds
Similar Compounds
Azanium;2,4-di(nonyl)benzenesulfonate: Similar structure but with nonyl groups instead of undecyl groups.
Azanium;2,4-didecylbenzenesulfonate: Contains decyl groups instead of undecyl groups.
Uniqueness
Azanium;2,4-di(undecyl)benzenesulfonate is unique due to its longer alkyl chains, which enhance its surfactant properties compared to its shorter-chain analogs. This makes it more effective in applications requiring strong surface-active agents.
Properties
CAS No. |
81611-40-7 |
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Molecular Formula |
C28H53NO3S |
Molecular Weight |
483.8 g/mol |
IUPAC Name |
azanium;2,4-di(undecyl)benzenesulfonate |
InChI |
InChI=1S/C28H50O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-26-23-24-28(32(29,30)31)27(25-26)22-20-18-16-14-12-10-8-6-4-2;/h23-25H,3-22H2,1-2H3,(H,29,30,31);1H3 |
InChI Key |
OCRWJJNXBIWXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCC.[NH4+] |
Origin of Product |
United States |
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